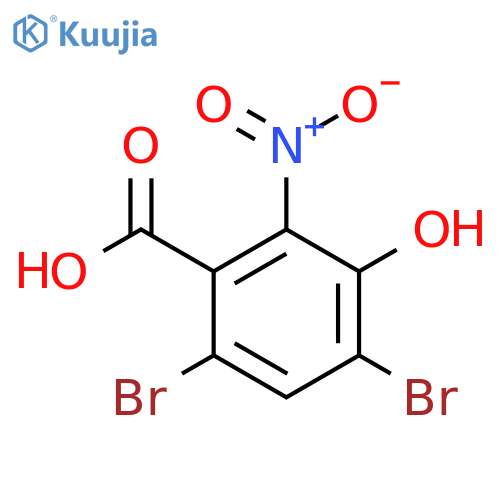

Cas no 160911-18-2 (4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid)

160911-18-2 structure

商品名:4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

CAS番号:160911-18-2

MF:C7H3Br2NO5

メガワット:340.910420656204

MDL:MFCD25959681

CID:2926180

PubChem ID:10593300

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid

- Benzoic acid, 4,6-dibromo-3-hydroxy-2-nitro-

- 160911-18-2

- E85926

- GVPABBXTZOHVHB-UHFFFAOYSA-N

- DB-128691

- C7H3Br2NO5

- SCHEMBL8154581

- 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

-

- MDL: MFCD25959681

- インチ: 1S/C7H3Br2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13)

- InChIKey: GVPABBXTZOHVHB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br

計算された属性

- せいみつぶんしりょう: 340.83575 g/mol

- どういたいしつりょう: 338.83780 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- ぶんしりょう: 340.91

- トポロジー分子極性表面積: 103

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P020K5E-250mg |

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid |

160911-18-2 | 98% | 250mg |

$286.00 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1103868-5g |

4,6-dibromo-3-hydroxy-2-nitrobenzoic acid |

160911-18-2 | 95% | 5g |

$2150 | 2025-02-26 | |

| 1PlusChem | 1P020K5E-1g |

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid |

160911-18-2 | 98% | 1g |

$773.00 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1103868-5g |

4,6-dibromo-3-hydroxy-2-nitrobenzoic acid |

160911-18-2 | 95% | 5g |

$1800 | 2024-07-24 | |

| 1PlusChem | 1P020K5E-100mg |

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid |

160911-18-2 | 98% | 100mg |

$168.00 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1103868-5g |

4,6-dibromo-3-hydroxy-2-nitrobenzoic acid |

160911-18-2 | 95% | 5g |

$2150 | 2025-02-26 |

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

160911-18-2 (4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬